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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764139

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical
safety and tolerability of TM5275 sodium. Specific, quantitative preclinical toxicity studies, such
as comprehensive acute, sub-chronic, and chronic toxicity assessments, are not publicly
available. The experimental protocols described herein are representative examples based on
established regulatory guidelines and are intended to illustrate standard methodologies in
preclinical toxicology.

Executive Summary

TM5275 is a potent and selective small-molecule inhibitor of plasminogen activator inhibitor-1
(PAI-1).[1][2][3][4] PAI-1 is a key regulator in the fibrinolytic system, and its inhibition is a
therapeutic target for thrombotic diseases.[5] Preclinical data available in the public domain
suggest that TM5275 sodium has a favorable safety profile with very low toxicity observed in
mice and rats. Efficacy studies in animal models of thrombosis have utilized doses up to 50
mg/kg without reports of significant adverse effects. This guide provides a compilation of the
available safety-related data, detailed representative experimental protocols for key toxicology
studies, and a visualization of the relevant signaling pathways.

Available Preclinical Safety and Tolerability Data

While specific toxicity study reports are not publicly available, several in vivo efficacy studies
provide insights into the tolerability of TM5275 sodium.
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Study Type Species Dose(s)

Route of
Administratio
n

Observed
Effects/Rem
arks

Reference

10 and 50
mg/kg

Thrombosis
Model

Rat

Not specified

Significantly
lower blood
clot weights
compared to
vehicle-
treated rats.
Described as
having "very

low toxicity".

land3
mg/kg

Thrombosis
Model

Rat

Not specified

Increased
time to
primary
occlusionin a
ferric
chloride-
treated
carotid artery
thrombosis

model.

Intestinal
Fibrosis Mouse

Model

Not specified

Oral

Treatment
had no effect
on body
weight or
food intake
throughout
the
experimental
duration.

Thrombosis
Model

Cynomolgus 10 mg/kg

Monkey

Not specified

Increased
time to
primary

occlusion.
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Did not affect
platelet
activity,
activated
partial
thromboplasti
n time,
prothrombin
time, or
prolong
bleeding

time.

Mechanism of Action and Signaling Pathway

TM5275 sodium is an inhibitor of plasminogen activator inhibitor-1 (PAI-1) with an IC50 of 6.95
MM. PAI-1 is the primary inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type
plasminogen activator (uPA). By inhibiting PAI-1, TM5275 prevents the formation of inactive
complexes with tPA and uPA, leading to enhanced fibrinolysis (breakdown of blood clots).

PAI-1 expression is notably induced by the transforming growth factor-beta (TGF-[3) signaling
pathway, a key pathway in fibrosis. The canonical TGF-3 pathway involves the binding of TGF-
B to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3). Phosphorylated
Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and acts as a
transcription factor for target genes, including the PAI-1 gene (SERPINE1). Non-canonical
TGF-f3 signaling can also occur through pathways such as the MAPK/ERK pathway.
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Caption: TGF-3 and PAI-1 Signaling Pathway with TM5275 Inhibition.

Representative Experimental Protocols for
Preclinical Toxicity Studies

The following protocols are generalized based on international guidelines (e.g., OECD, ICH)
and represent the standard methodologies for assessing the safety of a novel chemical entity.

Acute Oral Toxicity Study

e Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

e Species: Rat (e.g., Sprague-Dawley or Wistar), typically using both males and females.
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o Methodology:

o Dose Selection: A limit test may be performed at 2000 mg/kg or 5000 mg/kg. If mortality
occurs, a full study with at least three dose levels is conducted.

o Administration: A single dose of TM5275 sodium is administered by oral gavage. Animals
are fasted prior to dosing.

o Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

o Necropsy: All animals are subjected to a gross necropsy at the end of the study.

o Data Analysis: The LD50 is calculated using appropriate statistical methods (e.qg., probit
analysis).

Repeat-Dose Toxicity Study (28-Day)

¢ Objective: To identify potential target organs of toxicity and establish a No-Observed-
Adverse-Effect Level (NOAEL).

e Species: Rat, using an equal number of male and female animals per group.

o Methodology:
o Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group.
o Administration: Daily oral administration of TM5275 sodium for 28 consecutive days.

o In-life Monitoring: Daily clinical observations, weekly body weight and food consumption
measurements.

o Clinical Pathology: At termination, blood samples are collected for hematology (e.g., red
and white blood cell counts, platelets) and clinical chemistry (e.g., liver enzymes, kidney
function markers). Urine analysis is also performed.

o Pathology: A full necropsy is performed. Organ weights are recorded, and a
comprehensive list of tissues is collected and preserved for histopathological examination.
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Genotoxicity Assessment

o Objective: To assess the potential of TM5275 sodium to induce genetic mutations or
chromosomal damage.

o Assays: A standard battery of tests is typically performed:
o Bacterial Reverse Mutation Assay (Ames Test):

» Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia
coli with mutations in genes required for histidine or tryptophan synthesis, respectively.
A positive result is an increase in the number of revertant colonies in the presence of
the test substance.

» Methodology: The assay is conducted with and without a metabolic activation system
(S9 fraction from rat liver) to detect mutagens that require metabolic activation.

o In Vitro Micronucleus Assay:

» Principle: This assay detects chromosomal damage in mammalian cells by identifying
micronuclei (small nuclei that form around chromosome fragments or whole
chromosomes that were not incorporated into the main nucleus during cell division).

» Methodology: Cultured mammalian cells are exposed to TM5275 sodium, and the
frequency of micronucleated cells is determined.

o In Vivo Micronucleus Assay:

= Principle: This in vivo test assesses chromosomal damage in the bone marrow of
rodents.

» Methodology: Rodents (typically mice or rats) are administered TM5275 sodium. Bone
marrow is collected, and the frequency of micronucleated polychromatic erythrocytes is
guantified.
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Caption: Standard Genotoxicity Testing Workflow.

Safety Pharmacology Core Battery

* Objective: To investigate the effects of TM5275 sodium on vital physiological functions. The
core battery focuses on the central nervous, cardiovascular, and respiratory systems.

+ Methodologies:
o Central Nervous System (CNS):
» Study: A functional observational battery (FOB) or Irwin test in rats.

» Parameters: Assessment of behavior, coordination, sensory and motor functions, and
body temperature.

o Cardiovascular System:
» Study: Typically conducted in conscious, telemetered dogs or non-human primates.

» Parameters: Continuous monitoring of electrocardiogram (ECG), heart rate, and blood
pressure.

o Respiratory System:
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= Study: Whole-body plethysmography in rats.

» Parameters: Measurement of respiratory rate, tidal volume, and minute volume.

Central Nervous System
(Rodent FOB/Irwin Test)

Safety Pharmacology Cardiovascular System Assessment of
Core Battery for TM5275 (Telemetered Dog/NHP) Vital Function Effects

Respiratory System
(Rodent Plethysmography)

Click to download full resolution via product page

Caption: Safety Pharmacology Core Battery Workflow.

Conclusion

The publicly available data for TM5275 sodium suggest a favorable preclinical safety profile,
with "very low toxicity" noted in rodent models. However, a comprehensive set of quantitative
data from dedicated toxicology studies is not available in the public domain. The provided
representative protocols for acute and repeat-dose toxicity, genotoxicity, and safety
pharmacology outline the standard methods used to thoroughly characterize the safety of a
new drug candidate. Further detailed information from such studies would be required for a
complete risk assessment. The mechanism of action via PAI-1 inhibition is well-defined, and its
interaction with the TGF-3 signaling pathway is a key aspect of its biological activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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